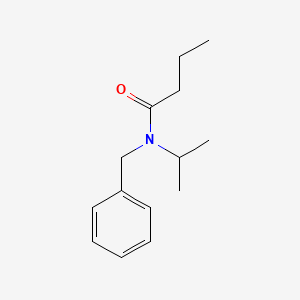

N-benzyl-N-isopropylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-4-8-14(16)15(12(2)3)11-13-9-6-5-7-10-13/h5-7,9-10,12H,4,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJFJIYDZHBKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for N Benzyl N Isopropylbutanamide

Classical Synthetic Pathways for N-benzyl-N-isopropylbutanamide

Traditional methods for synthesizing this compound rely on robust and widely understood chemical reactions. These pathways are often the first choice for laboratory-scale synthesis due to the availability of starting materials and the predictability of the reaction outcomes.

Amidation Reactions Employing Acid Chlorides and Amines

One of the most direct and common methods for synthesizing this compound is the reaction between N-benzylisopropylamine and an activated carboxylic acid derivative, typically an acid chloride. In this case, butyryl chloride serves as the acylating agent. The reaction is a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of the acid chloride.

The process involves the reaction of N-benzyl-N-isopropylamine with butyryl chloride. patsnap.com A key consideration in this synthesis is the management of the hydrogen chloride (HCl) gas that is liberated as a byproduct. To neutralize this acid, a base is required. In some procedures, a tertiary amine like triethylamine (B128534) is added as an acid scavenger. An alternative and improved process utilizes a molar excess of the reactant amine, N-benzylisopropylamine, which serves a dual role as both the nucleophile and the acid-accepting agent. google.com This approach simplifies the reaction mixture but necessitates a subsequent step to recover the unreacted amine. google.com

A typical process involves:

Reacting approximately two molar equivalents of N-benzylisopropylamine with one mole of the acid chloride in a non-reactive organic solvent, such as toluene (B28343). google.com The use of the solvent in combination with the amide product enhances the solubility of the amine hydrochloride byproduct, which advantageously reduces the viscosity of the reaction mixture, facilitating better stirring and heat control during the exothermic reaction. google.com

After the reaction, the mixture is treated with water to separate the organic phase containing the desired amide from the aqueous phase containing the N-benzylisopropylamine hydrochloride. google.com

The organic phase is washed with a dilute base (e.g., sodium hydroxide) and then water to remove impurities. google.com

The final product, this compound, is isolated by distilling off the solvent. google.com

Table 1: Example Reaction Parameters for Acid Chloride-Based Synthesis

| Parameter | Value/Condition | Source |

| Reactants | N-benzyl-N-isopropylamine, Pivaloyl Chloride* | google.com |

| Molar Ratio | ~2.6:1 (Amine:Acid Chloride) | google.com |

| Solvent | Toluene | google.com |

| Temperature | 85-95 °C | google.com |

| Acid Scavenger | Excess N-benzylisopropylamine | google.com |

| Recovery of Amine | ~98% | google.com |

*Note: The referenced patent uses pivaloyl chloride as an example, but the process is described for N-benzyl-N-isopropyl amides in general. google.com

Coupling Strategies Utilizing Carbodiimides and Other Reagents

An alternative to the acid chloride method involves the direct coupling of a carboxylic acid (butyric acid) with the amine (N-benzylisopropylamine) using a coupling reagent. Carbodiimides are a prominent class of reagents used for this purpose. These compounds facilitate amide bond formation under milder conditions than the acid chloride route and avoid the generation of HCl. researchgate.net

The general mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, N-benzylisopropylamine, to form the this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU).

While effective, a drawback of using reagents like DCC is the formation of the insoluble DCU byproduct, which can complicate product purification. The use of EDC is often preferred as its urea byproduct is water-soluble, allowing for easier removal during the aqueous workup. To improve efficiency and suppress potential side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) are often included.

Table 2: Comparison of Common Coupling Reagents for Amide Synthesis

| Reagent | Acronym | Key Feature | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, effective | Insoluble dicyclohexylurea (DCU) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble | Water-soluble urea derivative |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, low racemization | Phosphoramide derivatives |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Fast reaction times | Tetramethylurea |

Advanced and Sustainable Synthetic Routes to this compound

Reflecting a broader shift in chemical manufacturing, modern synthetic strategies increasingly focus on principles of green chemistry, catalytic efficiency, and advanced manufacturing platforms like flow chemistry. uniroma1.it

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. uniroma1.itscispace.com For the synthesis of this compound, this involves several considerations:

Waste Prevention: The classical acid chloride method generates a stoichiometric amount of hydrochloride salt waste (or a urea byproduct in carbodiimide coupling). google.com Catalytic methods are inherently superior in this regard.

Atom Economy: Direct catalytic amidation, where water is the only byproduct, represents the most atom-economical approach. The carbodiimide and acid chloride routes have lower atom economies due to the large molecular weight of the co-products.

Use of Safer Solvents: Green chemistry encourages replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). orientjchem.org Water is a particularly attractive solvent for its non-toxic and non-flammable properties. orientjchem.org

Energy Efficiency: Reactions that can be performed at ambient temperature and pressure are preferred to reduce energy consumption. uniroma1.it Microwave-assisted synthesis can also be an energy-efficient tool to accelerate reactions. scispace.com

Catalytic Approaches and Stereoselective Synthesis of this compound and Its Enantiomers

Moving beyond stoichiometric reagents, catalytic methods for amide bond formation are a key area of research. These approaches avoid the formation of large amounts of byproducts and allow for the use of the catalyst in small, recoverable quantities. Transition-metal catalysts and organocatalysts have been developed for the direct amidation of carboxylic acids with amines.

While this compound itself is not chiral, the principles of stereoselective synthesis could be relevant if chiral precursors were used or if derivatives were targeted. For instance, if a chiral carboxylic acid were used in place of butyric acid, controlling the stereochemistry during the coupling reaction would be critical. The development of chiral catalysts or auxiliaries that can induce stereoselectivity in amide bond formation is an active area of synthetic chemistry, aiming to produce single enantiomers of chiral amides, which is crucial in fields like medicinal chemistry.

Flow Chemistry and Continuous Manufacturing Innovations for this compound

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of amides like this compound. nih.gov In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This platform provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for managing highly exothermic amidation reactions. nih.gov

Key advantages include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or unstable intermediates.

Improved Yield and Purity: Precise control over reaction conditions often leads to cleaner reactions with fewer byproducts, simplifying purification. rsc.org

Scalability: Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors.

For this compound synthesis, a flow process could involve pumping solutions of N-benzylisopropylamine and an activated form of butyric acid through a heated microreactor. rsc.org An innovative approach utilizes packed-bed reactors containing immobilized reagents, such as a solid-supported carbodiimide. thieme-connect.com This setup allows the reactants to flow through the bed, forming the amide, while the reagent and its byproduct remain bound to the solid support, greatly simplifying product isolation and enabling a "flow-to-flow" system where the output of one reactor is fed directly into the next. thieme-connect.comacs.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

The synthesis of this compound typically proceeds via the acylation of N-benzyl-N-isopropylamine with butanoyl chloride. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters that are systematically varied include the choice of solvent, the type and stoichiometry of the base used as an acid scavenger, reaction temperature, and the molar ratio of the reactants.

Research into the synthesis of structurally similar N,N-disubstituted amides has demonstrated that a common strategy involves using an excess of the starting amine to act as the acid acceptor, which simplifies the process by avoiding the introduction of a different base. google.com However, for cost-effectiveness and to facilitate purification, external bases are often evaluated. Solvents are selected based on their ability to dissolve the reactants and their inertness to the reaction conditions.

A systematic study to optimize the yield of this compound would involve a series of experiments where these parameters are varied. The findings from such an optimization study can be summarized as follows:

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Molar Ratio (Amine:Acid Chloride) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | N-benzyl-N-isopropylamine (2.0) | 80-90 | 2:1 | 92 |

| 2 | Dichloromethane | Triethylamine (1.5) | 25 | 1:1 | 85 |

| 3 | Tetrahydrofuran | Pyridine (1.5) | 25 | 1:1 | 82 |

| 4 | Toluene | N-benzyl-N-isopropylamine (2.0) | 25 | 2:1 | 88 |

| 5 | Toluene | Potassium Carbonate (1.5) | 80-90 | 1:1 | 75 |

The data indicates that using a two-fold excess of N-benzyl-N-isopropylamine in toluene at an elevated temperature of 80-90°C provides the highest yield. google.com This method benefits from the dual role of the amine as both reactant and acid scavenger, and the higher temperature drives the reaction to completion. While other bases and solvents can be effective, they may result in slightly lower yields or require more complex workup procedures.

Purification Strategies and Isolation Techniques for this compound

Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity. The typical workup and purification strategy for the product obtained from the reaction of N-benzyl-N-isopropylamine with an acid chloride involves several key steps designed to remove unreacted starting materials, the amine hydrochloride salt, and other impurities. google.com

The initial step after the reaction is complete involves quenching the reaction mixture with water. This serves to dissolve the water-soluble by-products, primarily the hydrochloride salt of the amine used as an acid scavenger. The organic layer, containing the desired amide product, is then separated.

Subsequent purification involves a series of washing steps:

Dilute Acid Wash: An optional wash with a dilute acid like hydrochloric acid can be performed to ensure the removal of any remaining basic impurities.

Dilute Base Wash: The organic phase is washed with a dilute aqueous base, such as 5% sodium hydroxide (B78521) solution, to neutralize any residual acidic species and remove any unreacted acid chloride. google.com

Water Wash: A final wash with water is performed to remove any remaining salts and base. google.com

After the washing sequence, the organic solvent is removed. A common and efficient method is azeotropic distillation to first remove water, followed by distillation under reduced pressure to remove the bulk of the solvent. google.com The final crude product can then be further purified, typically by vacuum distillation, to yield the pure this compound.

The effectiveness of these purification steps is critical for achieving the desired product purity. Chromatographic analysis of the crude product obtained from an optimized reaction using excess amine as the base showed a purity of approximately 95.8% before final distillation. google.com

Table 2: Summary of Purification Strategies for this compound

| Purification Step | Purpose | Purity Enhancement |

|---|---|---|

| Water Quenching & Phase Separation | Removal of amine hydrochloride salt | Significant removal of water-soluble by-products |

| Washing with 5% aq. NaOH | Neutralization and removal of acidic impurities | Removes residual acid chloride and other acidic species |

| Washing with Water | Removal of residual salts and base | Ensures a neutral organic phase |

| Azeotropic & Reduced Pressure Distillation | Removal of water and solvent | Isolates the crude product from the reaction solvent |

The recovery of the excess N-benzyl-N-isopropylamine is also a key aspect of an optimized process. The initial aqueous phase containing the amine hydrochloride is treated with a strong base, such as aqueous sodium hydroxide, to regenerate the free amine. Due to its low water solubility, the N-benzyl-N-isopropylamine separates as an organic phase, which can be recovered with high efficiency (around 98%) and recycled back into the synthesis. google.com

Advanced Structural Elucidation and Conformational Analysis of N Benzyl N Isopropylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-benzyl-N-isopropylbutanamide. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved.

1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

The structural complexity of this compound, with its distinct benzyl (B1604629), isopropyl, and butanamide moieties, gives rise to a detailed NMR spectrum. Due to the restricted rotation around the amide C-N bond, a phenomenon common in amides, it is possible to observe distinct sets of signals for the cis and trans conformers. scielo.br

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The aromatic protons of the benzyl group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons would likely appear as a singlet around 4.6 ppm. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two methyl groups. The butanamide chain would show a triplet for the terminal methyl group and two multiplets for the methylene groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the amide is expected to resonate significantly downfield, around 170 ppm. The aromatic carbons would appear in the 127-138 ppm range. The benzylic carbon, the isopropyl methine and methyl carbons, and the butanamide carbons would each have distinct chemical shifts.

2D NMR Spectroscopy: To definitively assign these signals and elucidate the connectivity within the molecule, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the coupled protons in the butanamide chain and within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity between the different fragments of the molecule, such as the correlation from the benzylic protons to the carbonyl carbon, and from the isopropyl methine proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the conformational preferences and differentiating between cis and trans isomers around the amide bond. For instance, a cross-peak between the benzylic protons and the isopropyl methine proton would suggest a specific spatial arrangement.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for the major (trans) conformer of this compound is presented below based on known values for similar structural motifs.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl | Aromatic CH | 7.20-7.40 (m, 5H) | 127.0-129.0, 137.5 (ipso) |

| Benzyl | CH₂ | 4.6 (s, 2H) | 51.0 |

| Isopropyl | CH | 4.0 (sept, 1H) | 48.0 |

| Isopropyl | CH₃ | 1.2 (d, 6H) | 20.5 |

| Butanamide | C=O | - | 172.5 |

| Butanamide | α-CH₂ | 2.2 (t, 2H) | 36.0 |

| Butanamide | β-CH₂ | 1.6 (sext, 2H) | 19.0 |

| Butanamide | γ-CH₃ | 0.9 (t, 3H) | 13.8 |

Solid-State NMR Applications for this compound

While solution-state NMR provides detailed information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. acs.org In the solid state, the molecules are in a fixed orientation, which can provide information about internuclear distances and bond angles. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. emory.edu For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra. researchgate.net Furthermore, ssNMR can be used to accurately measure N-H bond lengths in related amide structures, which can be valuable for understanding hydrogen bonding in the solid state. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound. The calculated exact mass of this compound (C₁₄H₂₁NO) is 219.1623 Da. nih.gov HRMS can confirm this elemental composition with high accuracy, typically within a few parts per million (ppm), which is a crucial step in the identification of the compound. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion, typically the molecular ion ([M+H]⁺), which is then subjected to fragmentation. The resulting fragment ions provide detailed structural information. nih.gov For this compound, several characteristic fragmentation pathways can be predicted. A common fragmentation for amides is the cleavage of the amide bond. rsc.org The fragmentation of benzylamines often involves the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.govthieme-connect.de

Predicted Fragmentation Pattern:

| Fragment Ion | m/z | Structure |

| [M+H]⁺ | 220 | Protonated molecular ion |

| [M+H - C₄H₈O]⁺ | 148 | Loss of butanoyl group |

| [M+H - C₇H₇]⁺ | 129 | Loss of benzyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [C₄H₉N]⁺ | 71 | Butyliminium ion |

The observation of these specific fragment ions in the MS/MS spectrum would provide strong evidence for the structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Polymorphism

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. libretexts.org The C-N stretching vibration of the amide would appear in the region of 1200-1400 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and butanamide groups would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are often strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ and 1400-1500 cm⁻¹ regions. The symmetric stretching of non-polar bonds also tends to give strong Raman signals.

Polymorphism: Different polymorphic forms of a compound can exhibit distinct IR and Raman spectra due to differences in their crystal packing and intermolecular interactions. mdpi.com Therefore, vibrational spectroscopy can be a valuable tool for identifying and characterizing different polymorphs of this compound.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (amide) | Stretching | 1630-1680 |

| C-N (amide) | Stretching | 1200-1400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2970 |

| C=C (aromatic) | Ring Stretching | 1450-1600 |

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

The determination of the three-dimensional atomic arrangement of a molecule in its crystalline form is unequivocally achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. In the case of this compound, no studies reporting the successful growth of single crystals and their subsequent analysis by X-ray diffraction have been published.

Similarly, powder X-ray diffraction (PXRD) is a powerful tool for characterizing the bulk crystalline form of a compound, identifying different polymorphs, and assessing sample purity. A search for experimental or even computationally simulated PXRD patterns for this compound has not yielded any results. The lack of such data precludes any discussion on its crystallographic system, space group, and unit cell dimensions.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? ° |

| Volume | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density | Data not available |

This table is representative of the type of data that would be obtained from single-crystal X-ray diffraction analysis. Currently, no such data has been reported for this compound.

Mechanistic Investigations of N Benzyl N Isopropylbutanamide in Biological Systems Pre Clinical Research

In Vitro Biological Screening and Target Engagement Studies

There is no available information from in vitro studies for N-benzyl-N-isopropylbutanamide.

Receptor Binding Assays and Enzyme Inhibition Profiling

No data from receptor binding assays or enzyme inhibition profiling for this compound are present in the scientific literature.

Cellular Assays for Modulatory Effects on Biochemical Pathways

Information regarding the effects of this compound on biochemical pathways in cellular assays is not available.

Cellular Toxicity Studies of this compound and Related Amides

Specific cellular toxicity studies for this compound have not been published.

In Vivo Pharmacological Studies in Animal Models (excluding clinical human data)

There is no available information from in vivo studies for this compound.

Exploration of Pharmacodynamic Endpoints and Biomarker Modulation

No studies exploring the pharmacodynamic endpoints or biomarker modulation of this compound in animal models have been found.

Assessment in Pre-clinical Disease Models

There are no published assessments of this compound in any pre-clinical disease models.

Elucidation of Molecular Targets and Pathways Modulated by this compound

The initial step in understanding the biological effects of a compound like this compound involves identifying its molecular targets and the subsequent cellular pathways it modulates. This is crucial for defining its pharmacological profile and potential therapeutic applications.

Proteomic profiling is a powerful technique used to identify the proteins that physically interact with a small molecule, offering clues to its mechanism of action. A common approach is affinity purification-mass spectrometry (AP-MS). In a hypothetical study of this compound, this would involve synthesizing a tagged version of the compound to use as "bait." This bait would then be incubated with cell lysates, and any proteins that bind to it would be isolated and identified using mass spectrometry.

High-throughput proteomic techniques, such as liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS), have become indispensable tools in identifying and quantifying proteins in complex biological samples. These methods provide a detailed snapshot of the proteome and can reveal changes in protein expression or post-translational modifications in response to a compound. While specific proteomic studies on this compound are not available, this methodology would be essential in elucidating its interacting partners.

To understand the broader cellular response to this compound, gene expression analysis is employed. Techniques like microarray analysis or RNA sequencing (RNA-Seq) can reveal which genes are up- or down-regulated following exposure to the compound. This information provides insights into the cellular pathways that are activated or inhibited.

For instance, if gene expression analysis revealed changes in genes associated with a particular signaling pathway, it would suggest that this compound may be targeting a component of that pathway. Correlating gene expression data with proteomic findings can provide a more complete picture of the compound's biological effects.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of the molecule, researchers can identify key structural features required for its desired effect.

The N-benzyl and N-isopropyl groups are critical components of this compound's structure, and their properties are expected to significantly influence its biological activity.

The N-benzyl group is a common feature in many biologically active compounds. Its aromatic ring can participate in various non-covalent interactions with biological targets, including pi-pi stacking and hydrophobic interactions. Studies on related N-benzyl derivatives have shown that this group can be crucial for high-affinity binding to target proteins. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the N-benzyl group was found to be a key feature for their potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, which is a target for anticancer therapies. nih.gov

The N-isopropyl group is a small, branched alkyl group that can influence a compound's properties in several ways. Its steric bulk can affect the molecule's conformation and how it fits into a binding pocket. Additionally, the isopropyl group can impact metabolic stability. For instance, in some drug candidates, the presence of an isopropyl group can shield adjacent chemical bonds from enzymatic degradation, thereby prolonging the compound's half-life in the body.

Table 1: Hypothetical Impact of N-Substituents on the Biological Activity of Butanamide Analogs

| Substituent | Potential Impact on Biological Activity | Rationale based on Related Compounds |

| N-Benzyl | May enhance binding affinity to target proteins through hydrophobic and pi-pi stacking interactions. | In N-benzyl-2-phenylpyrimidin-4-amine derivatives, this group was crucial for potent anticancer activity. nih.gov |

| N-Isopropyl | Can influence conformational preferences and may increase metabolic stability by sterically hindering enzymatic degradation. | The steric bulk of the isopropyl group can affect binding and pharmacokinetics. |

Influence of Substituent Position and Stereochemistry on Target Interaction

The precise positioning of substituents on the N-benzyl ring and the stereochemistry of the molecule are critical factors that can dramatically alter its interaction with a biological target.

Substituent Position: The addition of substituents to the phenyl ring of the N-benzyl group can modulate the electronic properties and steric profile of the molecule. For example, electron-withdrawing or electron-donating groups at different positions (ortho, meta, para) can fine-tune the binding affinity and selectivity of the compound for its target. In a study of N-benzyl-2-methoxybenzamides as potential herbicides, substitutions at the meta- or para-position of the benzylamine (B48309) moiety were found to be beneficial for their herbicidal activity. nih.gov

Stereochemistry: If this compound or its analogues contain chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. For example, in a series of anticonvulsant N-benzyl-2-acetamidopropionamide derivatives, the (R)-stereoisomer was found to be significantly more potent than the (S)-stereoisomer.

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. This compound, being a flexible molecule, can adopt multiple conformations in solution. Conformational analysis aims to identify the low-energy, stable conformations and, ultimately, the specific "bioactive conformation" that is responsible for its interaction with the biological target.

Tertiary amides like this compound can exhibit hindered rotation around the amide C-N bond, leading to the existence of cis and trans rotamers. The equilibrium between these rotamers can be influenced by the nature of the substituents on the nitrogen atom. Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying the conformational preferences of such molecules. Understanding the bioactive conformation is a key step in rational drug design, as it allows for the development of more rigid and potent analogues.

Computational and Theoretical Studies of N Benzyl N Isopropylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on N-benzyl-N-isopropylbutanamide

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. deeporigin.com It is a widely used tool in drug discovery and computational chemistry for calculating molecular properties and predicting interactions. dockdynamics.comlongdom.org DFT studies on this compound would likely focus on optimizing its three-dimensional geometry to find the most stable conformation.

Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, research on other N,N-disubstituted amides has shown that substitution at the nitrogen atom can significantly affect the planarity of the amide bond, a phenomenon known as pyramidalization. mdpi.comunimelb.edu.au DFT calculations would quantify the degree of this distortion in this compound, which has implications for its chemical reactivity and biological activity.

Illustrative DFT-Calculated Properties:

The following table presents hypothetical, yet representative, DFT-calculated properties for this compound, based on typical values for similar organic molecules.

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | ~2.5 - 3.5 Debye | Reflects the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap | ~5 - 6 eV | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic stability. |

| N-C(O) Bond Length | ~1.37 Å | Deviations from the typical amide bond length (~1.33 Å) would suggest altered resonance and potential for unusual reactivity. |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.orgnumberanalytics.com It is invaluable for predicting how a molecule will interact with other molecules, particularly in a biological context. ucsb.edu The MEP map uses a color scale to denote different regions of electrostatic potential, with red typically indicating electron-rich, negative potential areas (likely to be attacked by electrophiles) and blue indicating electron-poor, positive potential areas (prone to nucleophilic attack). wolfram.comuni-muenchen.de

For this compound, an MEP analysis would likely show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The area around the hydrogen atoms on the alkyl groups would exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to how a molecule binds to a biological target.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (a ligand) and a macromolecular target, such as a protein or nucleic acid. nih.govnih.gov

Prediction of Binding Modes and Interaction Energies

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a target. researchgate.netmeilerlab.org This is achieved by sampling a vast number of possible poses and ranking them using a scoring function, which estimates the binding affinity. nih.gov Studies on other N-benzyl derivatives have successfully used molecular docking to understand their binding mechanisms with various enzymes. For example, docking studies on N-substituted benzylamides identified key interactions within the binding pocket of HIV-1 reverse transcriptase. longdom.org Similarly, N-benzyl-2,2,2-trifluoroacetamide has been docked into the active sites of microbial enzymes to explore its potential as an antimicrobial agent. deeporigin.com

If this compound were to be investigated for a specific biological target, docking simulations would predict its binding mode and provide an estimated binding energy.

Illustrative Molecular Docking Results for an Analogous Compound:

The following table shows representative data from a molecular docking study of a hypothetical N-benzyl amide inhibitor against a protein kinase.

| Parameter | Value | Description |

| Binding Energy (ΔG) | -8.5 kcal/mol | A more negative value indicates a stronger predicted binding affinity. |

| Key Interacting Residues | Leu83, Val91, Ala104, Lys155 | Amino acids in the protein's binding site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bond with Lys155, Hydrophobic interactions with Leu83, Val91, and Ala104 | The specific non-covalent forces stabilizing the ligand-protein complex. |

This table is illustrative and based on typical results for small molecule inhibitors.

Conformational Dynamics of this compound in Biological Environments

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-target complex over time. frontiersin.org MD simulations would reveal how this compound and its target protein move and change shape in a simulated biological environment (e.g., in water). This can provide insights into the stability of the predicted binding pose and the role of protein flexibility in ligand recognition.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods that aim to build mathematical models relating the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). imist.mameilerlab.orgwikipedia.org These models are developed by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and an experimentally measured activity or property. researchgate.net

For a series of compounds related to this compound, a QSAR study could be conducted to understand which structural features are important for a particular biological effect. For example, by systematically varying the substituents on the benzyl (B1604629) ring or the length of the butanamide chain, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This approach is widely used in medicinal chemistry to guide the design of more potent and selective drug candidates. conicet.gov.ar

Development of Predictive Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a set of this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target.

The process would begin with the synthesis and biological evaluation of a diverse set of this compound analogues. These analogues would be systematically modified at various positions, such as substitutions on the benzyl ring, alterations of the isopropyl group, and changes to the butanamide chain. The biological activity of each compound, for instance, its half-maximal inhibitory concentration (IC50) against a particular enzyme, would be determined experimentally.

With this data in hand, a predictive model can be constructed. A common approach is to use multiple linear regression (MLR), where the biological activity is expressed as a linear combination of various molecular descriptors. The goal is to create a model that is not only statistically robust but also mechanistically interpretable, providing insights into the structural features that govern the observed activity. For example, a hypothetical QSAR model for a series of this compound derivatives might take the form:

log(1/IC50) = β₀ + β₁X₁ + β₂X₂ + ... + βₙXₙ*

Where:

log(1/IC50) represents the biological activity.

β₀, β₁, β₂, ..., βₙ are the regression coefficients.

X₁, X₂, ..., Xₙ are the molecular descriptors.

The quality of the QSAR model is highly dependent on the careful selection of the training and test sets from the initial dataset of compounds. The training set is used to build the model, while the test set is used to evaluate its predictive power on compounds not used in the model's development.

Descriptor Generation and Statistical Validation of Models

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound derivatives, a wide array of descriptors could be calculated, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. These describe the atom-atom connectivity within the molecule.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and conformational properties. These depend on the three-dimensional arrangement of the atoms.

Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive capability. Key statistical parameters used for validation include:

Coefficient of determination (R²): This value indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A value closer to 1 suggests a better fit of the model to the training data.

Leave-one-out cross-validated coefficient (Q²): This is a measure of the model's internal predictive ability. A high Q² value (typically > 0.5) indicates good robustness. mdpi.com

External validation (Predictive R²): The model's ability to predict the activity of the test set compounds is assessed using the predictive R² (R²pred). A value greater than 0.6 is generally considered indicative of a model with good external predictivity. sigmaaldrich.com

Y-randomization: This test involves randomly shuffling the biological activity data and rebuilding the QSAR model. A significant drop in the R² and Q² values for the randomized models confirms that the original model is not due to chance correlation. mdpi.com

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Assesses the internal predictive power and robustness of the model. | > 0.5 mdpi.com |

| R²pred (Predictive R² for external test set) | Evaluates the model's ability to predict the activity of new compounds. | > 0.6 sigmaaldrich.com |

De Novo Design and Virtual Screening for Novel this compound Analogues

Beyond predicting the activity of known derivatives, computational methods can be used to design and identify entirely new molecules with potentially enhanced properties.

De Novo Design: This approach involves the computational construction of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. Starting from a seed structure, such as the this compound scaffold, algorithms can "grow" new molecules by adding fragments or atoms in a way that optimizes their fit within the target's binding site. This allows for the exploration of a much wider chemical space than what is accessible through traditional chemical synthesis alone.

Virtual Screening: This is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net For this compound, a virtual screening campaign could be initiated to find novel analogues. This can be done in two primary ways:

Ligand-based virtual screening: This method uses the known structural features of active compounds to search for other molecules with similar properties. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be generated from a set of active this compound derivatives. This model is then used to screen large compound databases for molecules that match the pharmacophore.

Structure-based virtual screening: If the 3D structure of the biological target is known, molecular docking simulations can be performed. In this process, each molecule from a virtual library is computationally placed into the binding site of the target protein, and its binding affinity is estimated using a scoring function. mdpi.com This allows for the identification of compounds with a high predicted binding affinity, which can then be prioritized for experimental testing.

For instance, a virtual screening workflow could be employed to screen a database of commercially available compounds for their potential to bind to a specific enzyme. The top-scoring hits would then be acquired and subjected to in vitro biological assays to confirm their activity. This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening.

Potential Applications and Specialized Research Areas for N Benzyl N Isopropylbutanamide

N-benzyl-N-isopropylbutanamide as a Chemical Biology Tool Compound

There is currently no specific information available in peer-reviewed literature detailing the use of this compound as a tool compound in chemical biology. While related N-benzyl compounds have been explored for various biological activities, dedicated research on this particular butanamide derivative is absent. mdpi.com

Advanced Drug Delivery Systems

The application of this compound in advanced drug delivery systems is not described in current scientific publications. Research in this area often focuses on polymers like poly(N-isopropylacrylamide) for creating thermosensitive micelles, but this is a distinct chemical entity from this compound. nih.govnih.gov

Investigation in Agrochemical and Environmental Sciences

There is a lack of published studies on the agrochemical potential or the environmental fate and biodegradability of this compound. While the antioxidant properties of other N-benzyl derivatives have been evaluated, similar research for this specific compound is not available. mdpi.com

Utilization as Analytical Standards and Reference Materials

While various N-benzyl compounds are available as analytical or reference standards from suppliers, there is no specific indication that this compound is widely utilized for this purpose. fishersci.nlusp.org The necessary certifications and documentation to qualify it as a standard reference material are not found in the public domain.

Analytical Methodologies for Detection and Quantification of N Benzyl N Isopropylbutanamide in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of N-benzyl-N-isopropylbutanamide from complex mixtures. The choice of technique is dictated by the analyte's properties and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development for this compound would typically involve reversed-phase chromatography, leveraging its moderate lipophilicity.

A suitable starting point for method development would be a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. nih.govrsc.org Given the neutral nature of the amide, the pH of the mobile phase is not expected to significantly influence retention, although a small amount of acid, like 0.1% formic acid, may be added to improve peak shape. nih.gov Detection is most commonly achieved using a UV detector, as the benzyl (B1604629) group in this compound provides a chromophore that absorbs in the UV region, likely around 254 nm or a lower wavelength for higher sensitivity. researchgate.net

Validation of the developed HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A typical validation summary for a hypothetical HPLC method for this compound is presented in Table 1.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (%) | 98.0 - 102.0 | 99.5% |

| Precision (RSD%) | ≤ 2.0 | 1.2% |

| LOD | Signal-to-Noise ≥ 3 | 0.2 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.7 µg/mL |

This table presents hypothetical data for illustrative purposes.

While this compound itself may have limited volatility for direct GC analysis, GC-MS can be a powerful tool, particularly for the analysis of its potential hydrolysis products (butanoic acid, benzylamine (B48309), and isopropylamine) or after derivatization. umich.edu The primary challenge with the direct analysis of amides by GC is their potential for thermal degradation and interaction with the column, leading to poor peak shape. nih.gov

Derivatization can be employed to enhance volatility and improve chromatographic performance. jfda-online.comresearchgate.net For instance, the amide could be hydrolyzed to its constituent amine and carboxylic acid, which can then be derivatized. The resulting benzylamine and isopropylamine (B41738) could be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form more volatile and detectable derivatives. gcms.cz The butanoic acid could be esterified.

GC-MS offers the significant advantage of providing structural information through mass fragmentation patterns, aiding in unequivocal identification. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the benzyl group, isopropyl group, and other fragments arising from the cleavage of the amide bond.

As this compound is an achiral molecule, chiral separation is not applicable. However, SFC is also a valuable technique for the achiral separation of compounds, offering advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. For a neutral compound like this compound, SFC would likely employ a polar stationary phase, such as silica (B1680970) or a diol-modified phase, with a mobile phase of supercritical carbon dioxide and a polar co-solvent like methanol.

Advanced Sample Preparation Strategies for Diverse Research Samples

The effective extraction and clean-up of this compound from complex research matrices such as plasma, tissue homogenates, or environmental samples is critical for accurate analysis. nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a fundamental technique that can be applied. youtube.comresearchgate.netgoogle.com Given the neutral and lipophilic character of this compound, it can be efficiently extracted from aqueous matrices into a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. The efficiency of the extraction will depend on the partition coefficient of the compound between the two phases.

Solid-Phase Extraction (SPE) offers a more selective and automated approach to sample preparation. mdpi.comyoutube.com For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be suitable. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent. A hypothetical SPE protocol is outlined in Table 2.

Table 2: Hypothetical Solid-Phase Extraction Protocol for this compound from an Aqueous Matrix

| Step | Solvent/Solution | Purpose |

| Conditioning | 1. Methanol2. Water | To activate the sorbent and ensure proper interaction with the aqueous sample. |

| Loading | Sample (aqueous) | To adsorb the analyte onto the sorbent. |

| Washing | Water/Methanol (95:5, v/v) | To remove polar interferences. |

| Elution | Acetonitrile | To desorb and collect the analyte of interest. |

This table presents a hypothetical protocol for illustrative purposes.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chemiluminescence)

Spectroscopic methods can offer rapid and sensitive quantification of this compound, particularly in simpler matrices or as a detection method coupled with chromatography.

UV-Vis Spectroscopy : The presence of the benzyl group in this compound results in UV absorbance. researchgate.net A UV-Vis spectrophotometer can be used for quantification by measuring the absorbance at the wavelength of maximum absorption (λmax), which is expected to be in the range of 250-270 nm. While not highly selective, this method can be useful for concentration determination of purified samples. The UV-visible spectra of secondary amides often show distinct absorption bands. researchgate.net

Fluorescence Spectroscopy : While simple amides are not typically fluorescent, the presence of the aromatic benzyl group could potentially impart some native fluorescence. nih.govresearchgate.net However, the fluorescence quantum yield is likely to be low. nih.govresearchgate.net Derivatization with a fluorescent tag could be a strategy to enhance sensitivity. For instance, if the compound is hydrolyzed, the resulting benzylamine could be reacted with a fluorogenic reagent. The interaction of certain amides with specific reagents can also induce fluorescence. nih.gov

Chemiluminescence : Chemiluminescence methods are generally not directly applicable to a compound like this compound unless it is involved in a reaction that produces light or can be derivatized with a chemiluminescent label.

Development of Miniaturized and High-Throughput Analytical Systems

The trend towards miniaturization in analytical chemistry aims to reduce sample and reagent consumption, decrease analysis time, and enable high-throughput screening. nih.govunizg.hrnih.govresearchgate.netspectroscopyonline.com

Microfluidics and Lab-on-a-Chip : A microfluidic device could be designed to perform the entire analytical workflow, from sample preparation (e.g., micro-SPE) to separation (e.g., micro-HPLC) and detection, on a single chip. This would significantly reduce analysis time and the required sample volume.

High-Throughput Screening (HTS) : For the rapid analysis of a large number of samples containing this compound, HTS platforms can be developed. This often involves the use of 96-well or 384-well plates for parallel sample processing. For example, an automated SPE procedure in a 96-well format could be coupled to a fast LC-MS/MS system for rapid quantification.

The development of such miniaturized and high-throughput systems would be particularly beneficial in research areas requiring the analysis of numerous samples, such as in metabolic stability studies or environmental monitoring.

Challenges, Emerging Research Paradigms, and Future Outlook for N Benzyl N Isopropylbutanamide Research

Addressing Synthetic Challenges and Developing Novel Chemical Transformations

The synthesis of N-benzyl-N-isopropylbutanamide, a disubstituted amide with moderate steric hindrance around the nitrogen atom, presents a unique set of challenges. The formation of the amide bond is a cornerstone of organic chemistry; however, achieving high yields and purity, particularly with sterically demanding amines like N-benzyl-N-isopropylamine, can be problematic. acs.orgnih.govresearchgate.net

Conventional methods for amide synthesis often require stoichiometric amounts of coupling reagents, leading to significant waste generation. ucl.ac.uk The use of bulky amines can further complicate these reactions, potentially leading to lower yields and the need for more forcing reaction conditions. acs.orgnih.gov

To address these challenges, researchers are exploring a variety of novel chemical transformations:

Catalytic Amidation: A significant push is being made to develop catalytic methods for amide bond formation, which would reduce waste and improve atom economy. numberanalytics.com Transition metal catalysts and organocatalysts are being investigated for their ability to facilitate the direct coupling of carboxylic acids and amines under milder conditions. numberanalytics.com

Flow Chemistry: Microflow reactors offer precise control over reaction parameters such as temperature and mixing, which can be particularly advantageous for reactions that are fast or involve highly reactive intermediates. nih.gov This technology has the potential to improve the yield and reduce side product formation in the synthesis of this compound.

Solvent-Free and Green Methods: In line with the principles of green chemistry, solvent-free reaction conditions are being explored to minimize environmental impact. researchgate.netsemanticscholar.org The use of greener solvents and reagents is also a key area of research. sioc-journal.cn

| Transformation Type | Potential Advantages for this compound Synthesis | Key Research Areas |

| Catalytic Amidation | Reduced waste, higher atom economy, milder reaction conditions. | Transition metal catalysis, organocatalysis. numberanalytics.com |

| Flow Chemistry | Precise reaction control, improved yield and purity, enhanced safety. nih.gov | Optimization of reactor design and reaction conditions. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. numberanalytics.comsioc-journal.cn | Solvent-free synthesis, use of biodegradable catalysts. researchgate.netsemanticscholar.org |

Advancements in Mechanistic Elucidation and Deciphering Complex Biological Interactions

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. For amide bond formation, the mechanism can vary depending on the coupling reagent and substrates involved. youtube.com Detailed mechanistic studies, often employing computational chemistry and advanced spectroscopic techniques, can provide insights into reaction intermediates and transition states, paving the way for more rational catalyst and reaction design.

While no specific biological activities of this compound are documented, the N-benzylamide scaffold is present in a variety of biologically active molecules. nih.govnih.govacs.orgnih.gov Therefore, should this compound exhibit any biological effects, deciphering its interactions with biological targets would be a critical area of research. This would involve a combination of in vitro assays, structural biology, and computational modeling to understand how the molecule binds to its target and elicits a biological response.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. pku.edu.cn For this compound, these technologies can be applied in several ways:

Predictive Modeling: Machine learning models can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound, potentially saving significant time and resources in the laboratory. rsc.orgchemrxiv.orgresearchgate.netrsc.orgpnas.org These models can take into account a wide range of parameters, including reactants, catalysts, solvents, and temperature, to forecast reaction outcomes. nih.govacs.orgamidetech.com

De Novo Design: Generative AI models could be used to design novel analogues of this compound with potentially improved properties, should a desirable biological activity be identified.

Automated Synthesis: The integration of AI with automated synthesis platforms can enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. acs.org

| AI/ML Application | Potential Impact on this compound Research |

| Yield Prediction | Optimization of synthetic routes, reduction of experimental effort. rsc.orgchemrxiv.orgrsc.org |

| Novel Analogue Design | Discovery of new compounds with enhanced properties. |

| Automated Synthesis | High-throughput screening and rapid process optimization. acs.org |

Sustainable Development and Life Cycle Assessment of this compound

The principles of sustainable development are increasingly being integrated into chemical manufacturing. For this compound, this means considering the entire life cycle of the compound, from the sourcing of raw materials to its ultimate disposal. A life cycle assessment (LCA) is a powerful tool for evaluating the environmental impact of a chemical process. researchgate.netethz.chethz.ch

An LCA for the production of this compound would quantify resource consumption, energy usage, and waste generation. acs.orgsparkl.me The results of such an assessment could then be used to identify areas for improvement, such as:

Utilizing renewable feedstocks.

Improving energy efficiency in the synthesis process. researchgate.net

Developing more environmentally benign catalysts and solvents. numberanalytics.com

Designing the molecule for biodegradability, if appropriate for its intended application.

Fostering Interdisciplinary and Collaborative Research Frameworks

The multifaceted challenges and opportunities in the study of this compound necessitate an interdisciplinary approach. techniques-ingenieur.frsolubilityofthings.comucsb.edunih.gov Effective research in this area would benefit from collaborations between:

Organic Chemists: To develop novel and efficient synthetic methods. ucsb.edu

Computational Chemists: To perform mechanistic studies and develop predictive models. sparkl.me

Biologists and Pharmacologists: To investigate potential biological activities and mechanisms of action. nih.gov

Chemical Engineers: To scale up synthetic processes and implement sustainable manufacturing practices. sparkl.me

Data Scientists: To apply AI and ML tools for discovery and optimization.

By fostering such collaborative frameworks, the scientific community can more effectively address the challenges and unlock the full potential of chemical compounds like this compound.

Q & A

Q. What are the recommended synthetic pathways for N-benzyl-N-isopropylbutanamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis can be optimized via nucleophilic substitution or coupling reactions. For example, using benzylamine derivatives and isopropylbutanoyl chloride in anhydrous conditions with a base (e.g., triethylamine) can yield the target compound. Solvent choice (e.g., dichloromethane vs. THF) and temperature (0–25°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns (e.g., benzyl proton signals at δ 7.2–7.4 ppm, isopropyl methyl groups as doublets near δ 1.0–1.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z ~247.3 for CHNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% ideal) .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer: Begin with in vitro assays:

- Enzyme Inhibition : Screen against target enzymes (e.g., proteases) using fluorogenic substrates.

- Cell Viability Assays : Use MTT or resazurin-based tests in cancer cell lines.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl vs. phenyl groups) to correlate structural features with bioactivity .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization be resolved?

Methodological Answer: Contradictions (e.g., unexpected -NMR splitting patterns) may arise from impurities or stereochemical effects. Validate via:

Q. What methodologies optimize the compound’s physicochemical stability under varying conditions?

Methodological Answer: Design accelerated stability studies:

Q. How can computational modeling guide the design of this compound derivatives with enhanced properties?

Methodological Answer:

Q. What strategies address low reproducibility in synthetic yields across laboratories?

Methodological Answer:

- Standardize Protocols : Document solvent purity, humidity control, and stirring rates.

- Quality Control : Use internal standards (e.g., deuterated analogs) during NMR analysis.

- Collaborative Validation : Share samples between labs to isolate procedural variables .

Data Analysis & Interpretation

Q. How should researchers analyze discrepancies in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.